Ethyl n-benzoylserinate
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Overview
Description
Ethyl n-benzoylserinate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a benzoyl group attached to the nitrogen atom of serine, an amino acid. This compound has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl n-benzoylserinate can be synthesized through the esterification of n-benzoylserine with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl n-benzoylserinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: n-Benzoylserine and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl n-benzoylserinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl n-benzoylserinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release n-benzoylserine, which may interact with enzymes and receptors in biological systems. The benzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Ethyl n-benzoylserinate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the benzoyl group and the serine moiety. This structural difference imparts distinct chemical and biological properties to this compound .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Ethyl benzoate: Used in the manufacture of perfumes and as a solvent for resins and synthetic materials.
This compound stands out due to its unique structure and versatile applications in various fields of research and industry.
Properties
CAS No. |
6332-41-8 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-benzamido-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)10(8-14)13-11(15)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,13,15) |
InChI Key |
PLBWFFODNNJIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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